![molecular formula C14H15FN4O B7643271 N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B7643271.png)
N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide, also known as TAK-915, is a novel small molecule that has been developed as a potential treatment for neuropsychiatric disorders. It is a highly selective, orally active inhibitor of the enzyme phosphodiesterase 2A (PDE2A), which is involved in the regulation of intracellular signaling pathways in the brain.
Mecanismo De Acción
The primary target of N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide is PDE2A, which is a key regulator of cAMP and cGMP signaling in the brain. By inhibiting PDE2A, this compound increases the levels of cAMP and cGMP, which in turn modulate intracellular signaling pathways and enhance synaptic plasticity. This leads to improved cognitive function and reduced anxiety-like behavior in preclinical models of neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in rats and dogs. It is also highly selective for PDE2A, with no significant activity against other PDE isoforms or other receptors. In preclinical studies, this compound has been well-tolerated at doses up to 100 mg/kg, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide is its high selectivity for PDE2A, which makes it a valuable tool for studying the role of this enzyme in neuropsychiatric disorders. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings. Additionally, the synthesis of this compound is complex and low-yielding, which may make it difficult to scale up for large-scale studies.
Direcciones Futuras
There are several potential future directions for the development of N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide and related compounds. One area of focus is the optimization of the synthesis method to improve the yield and scalability of the process. Another area of interest is the exploration of the therapeutic potential of this compound in clinical studies of neuropsychiatric disorders. Additionally, the development of more potent and selective PDE2A inhibitors may lead to the discovery of novel treatments for these conditions.
Métodos De Síntesis
The synthesis of N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide involves several steps, starting from commercially available starting materials. The key step is the formation of the triazole ring by the reaction of 4-cyclopropyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid with 2-fluoro-4-nitrobenzoyl chloride. The resulting intermediate is then reduced to the corresponding amine and coupled with 4-(tert-butoxycarbonylamino)methylphenylboronic acid to give the final product. The overall yield of the synthesis is reported to be around 10%.
Aplicaciones Científicas De Investigación
N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide has been extensively studied in preclinical models of neuropsychiatric disorders, including schizophrenia, depression, and cognitive impairment. In these studies, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction. The mechanism of action of this compound is thought to involve the modulation of intracellular signaling pathways, including the cyclic AMP (cAMP) and cyclic GMP (cGMP) pathways, which are important for neuronal signaling and synaptic plasticity.
Propiedades
IUPAC Name |
N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c1-9-17-18-13(19(9)10-6-7-10)8-16-14(20)11-4-2-3-5-12(11)15/h2-5,10H,6-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDTYPGOTGRVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.